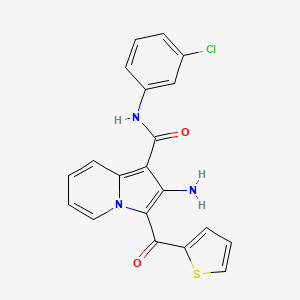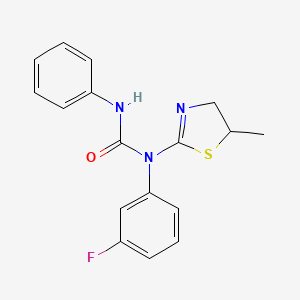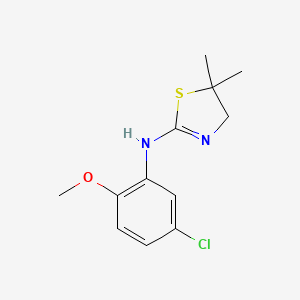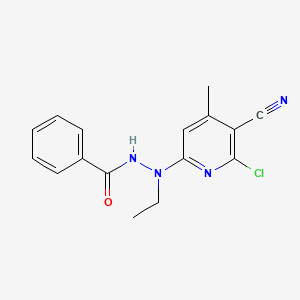
2-amino-N-(3-chlorophenyl)-3-(thiophen-2-ylcarbonyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a thiophene ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the indolizine core.
Addition of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the indolizine derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the indolizine core and the thiophene ring suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indolizine core and the thiophene ring could facilitate binding to these targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)pyrrole-1-carboxamide
- 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)imidazole-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide may exhibit unique properties due to the presence of the indolizine core. This core structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
属性
分子式 |
C20H14ClN3O2S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
2-amino-N-(3-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-12-5-3-6-13(11-12)23-20(26)16-14-7-1-2-9-24(14)18(17(16)22)19(25)15-8-4-10-27-15/h1-11H,22H2,(H,23,26) |
InChI 键 |
IXIZHSQNKQKJJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
![3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)


![2-amino-7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001243.png)

![(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(2,4,5-trimethoxyphenyl)methanone](/img/structure/B15001262.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B15001265.png)
![2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001270.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15001273.png)
![1-ethyl-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B15001281.png)
![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001310.png)
